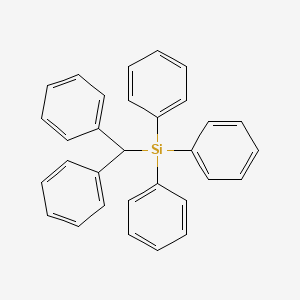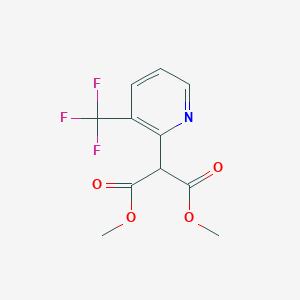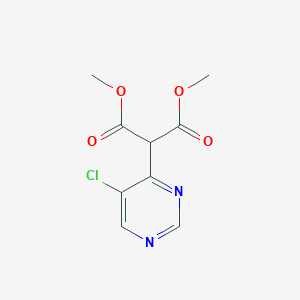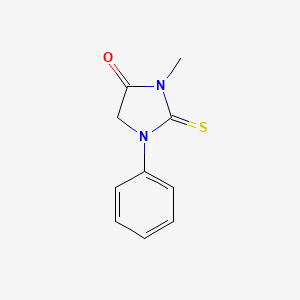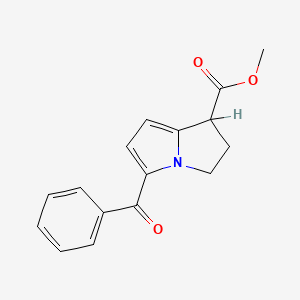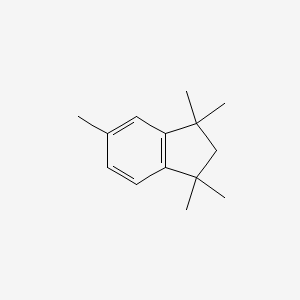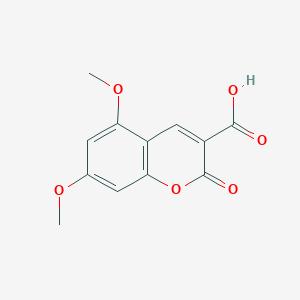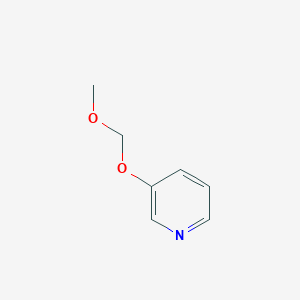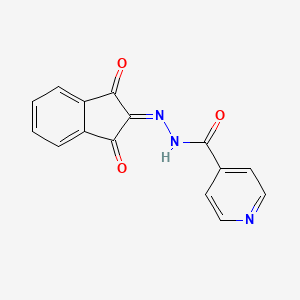
2-Ethenyl-1,4-dioxane
描述
2-Ethenyl-1,4-dioxane is an organic compound that belongs to the class of dioxanes. It is a heterocyclic diether with the molecular formula C6H10O2. This compound is characterized by a six-membered ring containing two oxygen atoms and an ethenyl group attached to one of the carbon atoms. It is a colorless liquid with a faint, sweet odor similar to that of diethyl ether.
准备方法
Synthetic Routes and Reaction Conditions
2-Ethenyl-1,4-dioxane can be synthesized through various methods. One common method involves the reaction of ethylene glycol with 1,2-dibromoethane in the presence of a base, which leads to the formation of 1,4-dioxane. The ethenyl group can then be introduced through a subsequent reaction with acetylene under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves the dehydration of diethylene glycol, which is obtained from the hydrolysis of ethylene oxide. This process is catalyzed by acids and conducted under controlled temperature and pressure conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
2-Ethenyl-1,4-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides, which are often unstable and highly explosive.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The ethenyl group can participate in substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-hydroperoxy-1,4-dioxane and subsequent decomposition to dioxanone and water.
Reduction: Formation of 2-ethyl-1,4-dioxane.
Substitution: Formation of halogenated derivatives of this compound.
科学研究应用
2-Ethenyl-1,4-dioxane has several applications in scientific research:
作用机制
The mechanism of action of 2-Ethenyl-1,4-dioxane involves its interaction with various molecular targets and pathways. It can form complexes with metal ions, which can catalyze certain reactions. Additionally, its ability to form peroxides upon oxidation can lead to oxidative stress and damage to cellular components . The compound’s effects on biological systems are mediated through its interactions with enzymes and other proteins involved in metabolic pathways .
相似化合物的比较
Similar Compounds
1,4-Dioxane: A close relative of 2-Ethenyl-1,4-dioxane, differing only by the absence of the ethenyl group.
Diethylene glycol: Another related compound, used primarily as a solvent and in the production of other chemicals.
Ethylene oxide: A precursor in the synthesis of 1,4-dioxane and its derivatives.
Uniqueness
This functional group allows for additional chemical modifications and reactions that are not possible with 1,4-dioxane alone .
属性
IUPAC Name |
2-ethenyl-1,4-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-6-5-7-3-4-8-6/h2,6H,1,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCCNRRUTSLHLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1COCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553654 | |
| Record name | 2-Ethenyl-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823-08-5 | |
| Record name | 2-Ethenyl-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



